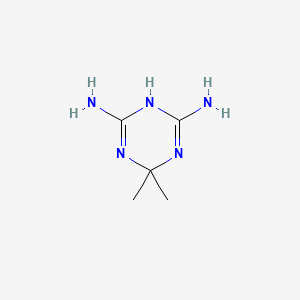

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-5(2)9-3(6)8-4(7)10-5/h1-2H3,(H5,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJCIXRGJVRSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(NC(=N1)N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a triazine derivative with a diamine compound in the presence of a base such as sodium carbonate. The reaction is often carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) or using microwave irradiation to enhance the reaction rate .

Chemical Reactions Analysis

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

One of the most notable applications of 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is its role as an antimalarial agent. Research has demonstrated that derivatives of this compound exhibit strong binding affinity to the Plasmodium dihydrofolate reductase (pDHFR), an essential enzyme in the malaria parasite. A study utilized molecular docking techniques to evaluate various compounds derived from 1,6-dihydro-1,3,5-triazine-2,4-diamine. The results indicated that one derivative showed superior binding affinity compared to established antimalarial drugs like WR99210 .

Anticancer Properties

In addition to its antimalarial properties, the compound has also been investigated for its anticancer potential. Certain derivatives of this compound have shown promise in inhibiting cancer cell proliferation. The mechanisms involve interference with DNA synthesis and repair processes within cancer cells .

Agricultural Applications

Herbicide Development

The unique chemical structure of this compound makes it a candidate for developing novel herbicides. Its derivatives have been tested for their effectiveness against various weed species. The results have shown that these compounds can inhibit specific biochemical pathways in plants that are crucial for growth and development .

Material Sciences

Polymer Chemistry

The compound is also being explored in polymer chemistry for its potential use as a cross-linking agent in the synthesis of polymers. Its ability to form stable bonds with other chemical entities can enhance the mechanical properties of polymeric materials. This application is particularly relevant in creating durable coatings and adhesives .

Data Summary Table

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, as an inhibitor of dihydrofolate reductase, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division .

Comparison with Similar Compounds

Key Findings:

- Antimalarial Potency: 6-Aryl derivatives (e.g., 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine) exhibit superior antiplasmodial activity (IC50 = 2.66 nM) compared to 6,6-dimethyl analogues (IC50 = 40 nM) due to enhanced hydrophobic interactions with PfDHFR .

- Substituent Flexibility : N1 modifications (e.g., benzyl, aryloxypropyl) improve target selectivity. For example, N¹-benzyl derivatives show specificity against bacterial pathogens , while aryloxypropyl groups enhance antimalarial activity .

- Toxicity Profile: Most triazine derivatives are non-toxic to mammalian cells at therapeutic concentrations (≤10 µM), except N¹-benzyl analogues, which exhibit moderate cytotoxicity .

Solubility and Stability:

- 6,6-Dimethyl-1,6-dihydrotriazines crystallize as ethanol solvates (1:1 ratio), with irreversible desolvation upon heating .

- Analogues with bulky N1 substituents (e.g., 3-bromophenyl) exhibit lower aqueous solubility but higher thermal stability .

Mechanism of Action and Selectivity

- Antifolate Activity : 6,6-Dimethyl and 6-aryl derivatives inhibit PfDHFR with >100-fold selectivity over human DHFR, attributed to steric complementarity in the parasitic enzyme’s active site .

- MATE1 Inhibition : 1-(3-Bromophenyl)-6,6-dimethyl-1,6-dihydrotriazine-2,4-diamine (IC50 = 0.20 µM) targets renal hMATE1 transporters via hydrophobic and hydrogen-bond interactions .

Biological Activity

6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This triazine derivative has been studied for its potential applications in medicinal chemistry, particularly against various pathogens and in cancer therapy. The compound exhibits a range of biological activities including antimalarial, antibacterial, and anticancer properties.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₅ |

| Molecular Weight | 171.19 g/mol |

| Density | 1.24 g/cm³ |

| Boiling Point | 387.3 °C |

| Flash Point | 188.1 °C |

Antimalarial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimalarial activity. A study reported that certain synthesized analogs showed low nanomolar IC50 values against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. For instance:

| Compound | IC50 (μM) against Pf FCR-3 |

|---|---|

| 1-(3-(2,4-Dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine | 0.00266 ± 0.00056 |

| Cycloguanil | 14.5 ± 2.5 |

| Pyrimethamine | 0.0962 ± 0.0148 |

These findings suggest that modifications at the phenyl ring significantly influence the antimalarial potency of these compounds .

Antibacterial and Antiviral Properties

The triazine derivatives have also shown promising antibacterial and antiviral activities. In vitro studies indicated that certain compounds possess significant inhibitory effects against various bacterial strains and viruses such as HSV-1 and HIV. The mechanism of action is believed to involve the inhibition of essential enzymes or pathways in the pathogens .

Anticancer Activity

In addition to its effects on infectious diseases, this compound has been evaluated for anticancer properties. Studies have indicated that this compound can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using an MTT assay with IC50 values indicating effective inhibition of cell viability:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 0.0183 ± 0.0121 |

| MCF-7 | 0.0610 ± 0.0291 |

| HeLa | >100 |

These results highlight the potential for developing triazine derivatives as chemotherapeutic agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. For instance:

- Inhibition of Dihydropteroate Synthase : Some studies suggest that triazines act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism in protozoan parasites.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways independent of p53 status by affecting cell cycle progression and promoting cell death .

Case Studies

A notable case study involved the synthesis and evaluation of a series of bis[1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines], which demonstrated potent activity against Trypanosoma rhodesiense in animal models. The study highlighted the importance of structural modifications for enhancing biological activity and provided insights into the pharmacokinetic properties necessary for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,6-Dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

- Methodology :

- Reagent Selection : Use 3-(3,4-dichlorophenoxy)propan-1-amine and substituted aldehydes as starting materials under nitrogen protection to minimize side reactions .

- Reaction Optimization : Employ microwave-assisted synthesis (e.g., 150°C for 30 minutes) or reflux in dry solvents like DMF or DMSO to accelerate reaction rates and improve yields .

- Purification : Isolate products via precipitation with HCl gas, followed by washing with anhydrous ether. Confirm purity using UPLC (>95% purity threshold) .

- Validation : Characterize intermediates and final products via H/C NMR (e.g., δ 7.55 ppm for aromatic protons) and HRMS (e.g., m/z 444.0539 [M+H]) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Key Techniques :

- NMR Spectroscopy : Assign peaks based on substituent effects (e.g., aromatic protons at δ 7.3–7.5 ppm, methyl groups at δ 2.1–2.2 ppm) .

- HRMS : Validate molecular formulas (e.g., CHClFNO) with <5 ppm mass error .

- UPLC : Monitor purity under gradient elution (e.g., 95:5 acetonitrile/water) to detect impurities below 5% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antimicrobial activity?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., 3,4-dichloro) to enhance binding to microbial dihydrofolate reductase (DHFR) .

- Biological Assays : Test analogs against Plasmodium falciparum (IC values) and validate cytotoxicity in mammalian cell lines (e.g., HEK293) .

- Mechanistic Analysis : Compare inhibition constants () for DHFR variants to identify selectivity drivers .

- Data Integration : Use regression models to correlate logP values with bioactivity (e.g., higher lipophilicity improves membrane permeability) .

Q. What computational strategies are effective in predicting the reactivity or bioactivity of this triazine derivative?

- Approaches :

- Molecular Docking : Simulate binding poses in DHFR active sites (e.g., PDB ID 1J3I) using AutoDock Vina to prioritize analogs with favorable ΔG values .

- QSAR Modeling : Train models on datasets (e.g., IC vs. substituent Hammett constants) to predict activity of untested derivatives .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and reaction pathways .

Q. How can researchers resolve contradictions in biological activity data across different substituted analogs?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., antiplasmodial vs. antibacterial assays) to identify context-dependent trends .

- Control Experiments : Test compounds under standardized conditions (e.g., fixed pH, serum-free media) to isolate substituent effects .

- Mechanistic Profiling : Use enzyme kinetics (e.g., / ratios) to differentiate target-specific vs. off-target effects .

Q. What factorial design approaches are optimal for optimizing reaction yields in triazine synthesis?

- Experimental Design :

- Variables : Screen temperature (80–150°C), solvent polarity (DMF vs. ether), and catalyst loading (0–10% K-10 montmorillonite) .

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict maximum yield conditions .

- Validation : Confirm optimized conditions (e.g., 120°C, 5% catalyst) in triplicate runs with <5% yield variation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.